(E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride
Overview
Description
(E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride is an organic compound with the molecular formula C9H5BrClFO It is a derivative of acryloyl chloride, featuring a bromo and fluoro substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane. The reaction conditions usually require cooling to maintain the stability of the reactants and to control the reaction rate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the acryloyl group can participate in addition reactions with nucleophiles or electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For nucleophilic substitution to form amides.
Alcohols: For esterification reactions.
Hydrogenation Catalysts: For reduction reactions
Major Products Formed
The major products formed from reactions with this compound include amides, esters, and reduced alcohol derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Material Science: The compound is used in the development of polymers and advanced materials.
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
Agrochemicals: The compound is used in the development of pesticides and herbicides
Mechanism of Action
The mechanism of action of (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride involves its reactivity towards nucleophiles and electrophiles. The acryloyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to create a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile it reacts with .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3-Bromo-4-chlorophenyl)acryloyl chloride
- (E)-3-(3-Bromo-4-methylphenyl)acryloyl chloride
- (E)-3-(3-Bromo-4-nitrophenyl)acryloyl chloride
Uniqueness
(E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. The fluoro substituent enhances the compound’s reactivity and stability compared to its analogs .
Properties
IUPAC Name |
(E)-3-(3-bromo-4-fluorophenyl)prop-2-enoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClFO/c10-7-5-6(1-3-8(7)12)2-4-9(11)13/h1-5H/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFINYPSPUVAVCC-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420700 | |
Record name | (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676348-50-8 | |
Record name | (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 676348-50-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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